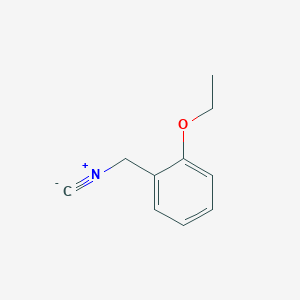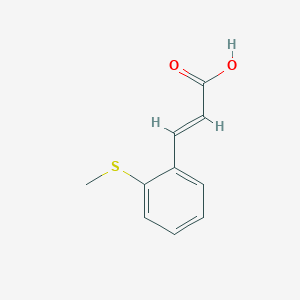
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylsulfanylbenzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-methylsulfanylbenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid: Similar structure with a fluorine substituent.
Prop-2-enoic acid: Lacks the phenyl and methylsulfanyl groups.
Uniqueness
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may impart specific properties useful in various applications.
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ |
Clé InChI |
WZDPWPJXLVVUEV-VOTSOKGWSA-N |
SMILES isomérique |
CSC1=CC=CC=C1/C=C/C(=O)O |
SMILES canonique |
CSC1=CC=CC=C1C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
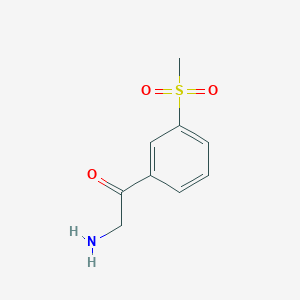
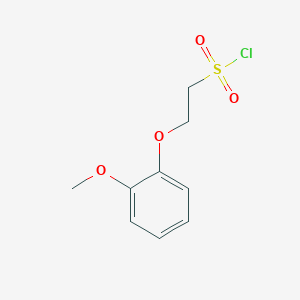

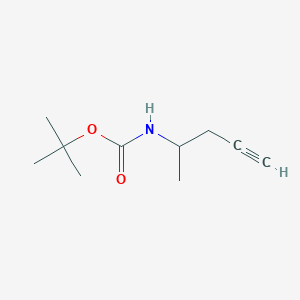
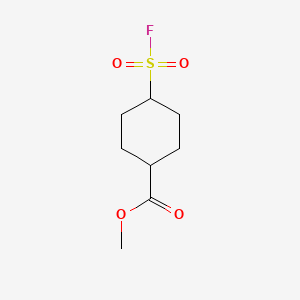

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
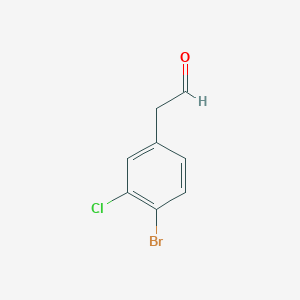
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)

